molecular formula C12H15N3O2S B5078712 N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE

Cat. No.: B5078712
M. Wt: 265.33 g/mol
InChI Key: RXAGFIRVXGFNQG-UHFFFAOYSA-N
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Description

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE is a compound that features an imidazole ring attached to a propyl chain, which is further connected to a benzenesulfonamide group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as medicinal chemistry, pharmacology, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE typically involves the reaction of 1H-imidazole with 3-chloropropylbenzenesulfonamide under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction parameters precisely, ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxide, while reduction of the sulfonamide group may produce the corresponding amine .

Scientific Research Applications

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity. The sulfonamide group can interact with proteins, inhibiting their function. These interactions can disrupt cellular processes, leading to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1H-IMIDAZOL-1-YL)PROPYL]-1-BENZENESULFONAMIDE is unique due to the presence of both the imidazole ring and the benzenesulfonamide group. This combination imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

N-(3-imidazol-1-ylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O2S/c16-18(17,12-5-2-1-3-6-12)14-7-4-9-15-10-8-13-11-15/h1-3,5-6,8,10-11,14H,4,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAGFIRVXGFNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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